An In-Depth Technical Guide to 4-Bromocyclohexanamine Hydrochloride: Properties, Reactivity, and Applications in Synthesis
An In-Depth Technical Guide to 4-Bromocyclohexanamine Hydrochloride: Properties, Reactivity, and Applications in Synthesis
Executive Summary
4-Bromocyclohexanamine hydrochloride is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic amine (protected as a stable hydrochloride salt) and a carbon-bromine bond susceptible to nucleophilic substitution, this molecule offers two distinct points for chemical elaboration. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed analysis of its stereochemistry, predicted spectroscopic signatures for characterization, a plausible synthetic route, and an exploration of its reactivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
4-Bromocyclohexanamine hydrochloride is a halogenated cyclic amine salt. Its structure, featuring a cyclohexane scaffold, is fundamental to its utility, providing a non-aromatic, three-dimensional framework for the construction of novel chemical entities.
Nomenclature and Key Identifiers
The systematic identification of this compound is crucial for regulatory and procurement purposes. Key identifiers are summarized below.
| Identifier | Value | Reference(s) |
| Chemical Name | 4-bromocyclohexan-1-amine;hydrochloride | [1] |
| CAS Number | 99337-81-2 | [1][2][3] |
| Molecular Formula | C₆H₁₃BrClN | [1][2] |
| Molecular Weight | 214.53 g/mol | [1][3] |
| InChIKey | PECMAHZPJIYUNR-UHFFFAOYSA-N | [2][3] |
| Synonyms | 4-Bromocyclohexanamine HCl, 4-Bromo-cyclohexylamine hydrochloride | [1][4] |
The Critical Role of Stereoisomerism
The 1,4-disubstituted cyclohexane ring can exist as two distinct geometric isomers: cis and trans. The spatial orientation of the amino and bromo substituents profoundly impacts the molecule's shape, reactivity, and its interaction with biological targets.
-
Trans-isomer: The substituents are on opposite faces of the ring. In the most stable chair conformation, both the bromo and amino groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically favored isomer.
-
Cis-isomer: The substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial, leading to higher conformational energy.
It is imperative for researchers to recognize that a sample listed under the general CAS number 99337-81-2 may be a mixture of these isomers.[1] The specific stereochemistry can dictate the success of subsequent synthetic steps and the ultimate biological activity of a final compound.
Figure 1: Chair conformations of trans and cis-4-Bromocyclohexanamine.
Physicochemical Properties
The physical properties of 4-Bromocyclohexanamine hydrochloride are characteristic of a solid organic salt.
| Property | Value | Comments and Rationale | Reference(s) |
| Appearance | Solid | Typical for hydrochloride salts of small organic molecules. | [3] |
| Melting Point | 105-108 °C | This relatively low range may suggest it is for a specific isomer or a mixture. Purity can significantly affect this value. | [3] |
| Solubility | No data available | As a hydrochloride salt, it is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol. It is likely poorly soluble in nonpolar organic solvents like hexanes and diethyl ether. | |
| Storage | Room temperature, under inert atmosphere | The hydrochloride salt is stable, but the free base can be sensitive to air and moisture. Storage in a tightly sealed container is recommended to prevent degradation. | [2][5] |
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of 4-Bromocyclohexanamine hydrochloride is a prerequisite for its use in synthesis. While specific experimental spectra are not widely published, a robust characterization can be achieved by understanding its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Cyclohexyl Protons (1.2 - 2.5 ppm): The spectrum will show a series of broad, overlapping multiplets corresponding to the axial and equatorial protons of the cyclohexane ring.
-
H-C-Br Proton (~3.5 - 4.5 ppm): The proton on the carbon bearing the bromine atom will be significantly deshielded and appear as a broad multiplet. Its exact chemical shift and multiplicity will depend on the cis/trans ratio and the chair conformation.
-
H-C-N Proton (~3.0 - 3.5 ppm): The proton on the carbon attached to the ammonium group will also be deshielded, appearing downfield from the other ring protons.
-
-NH₃⁺ Protons (Variable, ~7.5 - 9.0 ppm): The ammonium protons typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration. Causality: This broadness is due to quadrupolar relaxation and chemical exchange with trace amounts of water. A key validation step is to add a drop of D₂O to the NMR tube, which will cause the -NH₃⁺ signal to disappear due to rapid proton-deuteron exchange.
-
-
¹³C NMR:
-
C-Br Carbon (~50 - 60 ppm): The carbon atom bonded to the electronegative bromine will be the most deshielded of the ring carbons.
-
C-N Carbon (~45 - 55 ppm): The carbon bonded to the nitrogen will also be deshielded.
-
Other Ring Carbons (~25 - 40 ppm): The remaining methylene carbons of the cyclohexane ring will appear in this region. The number of distinct signals will depend on the stereoisomer(s) present.
-
Infrared (IR) Spectroscopy
-
N-H Stretching (~3100 - 2800 cm⁻¹): A very strong and broad absorption band characteristic of the ammonium salt (-NH₃⁺) is the most prominent feature. This often overlaps with the C-H stretching bands.[6]
-
C-H Stretching (~2950 - 2850 cm⁻¹): Sharp peaks corresponding to the sp³ C-H bonds of the cyclohexane ring.
-
N-H Bending (~1600 - 1500 cm⁻¹): A medium to strong absorption from the bending vibration of the ammonium group.
-
C-Br Stretching (~690 - 515 cm⁻¹): A moderate to strong absorption in the low-frequency (fingerprint) region.[7] The presence of this band is a key indicator of the bromo-substituent.
Mass Spectrometry (MS)
When analyzed by MS, the compound will likely show the mass of the free base (C₆H₁₂BrN) after loss of HCl.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion of the free base at m/z values corresponding to the two major isotopes of bromine: [M(⁷⁹Br)]⁺ and [M(⁸¹Br)]⁺ (e.g., at m/z 177 and 179). This M/M+2 pattern is a definitive signature for a monobrominated compound.[8][9][10]
-
Key Fragmentation: The most significant fragmentation pathway is the loss of a bromine radical (•Br) from the molecular ion. This results in a stable secondary carbocation fragment [M-Br]⁺ at m/z 98.[11] Further fragmentation of the cyclohexane ring may also be observed.
Protocol: A Self-Validating Analytical Workflow
This protocol ensures the unambiguous identification and purity assessment of a supplied sample.
Figure 2: Workflow for analytical validation of 4-Bromocyclohexanamine HCl.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of 4-Bromocyclohexanamine hydrochloride is key to designing its application in more complex synthetic routes.
Proposed Synthetic Pathway: Reductive Amination
A robust and scalable synthesis can be achieved via the reductive amination of 4-bromocyclohexanone. This method is widely used in industry due to its efficiency and operational simplicity.[12][13]
Figure 3: Proposed synthesis via reductive amination of 4-bromocyclohexanone.
Causality: The reaction proceeds in two key stages. First, the ketone reacts with an ammonia source to form an imine intermediate. Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the imine to the amine.[14] These mild hydride donors are chosen because they reduce the imine faster than the starting ketone, allowing for a one-pot procedure. Finally, treatment with hydrochloric acid yields the stable, solid hydrochloride salt.
Core Reactivity Profile
The molecule's utility stems from its two orthogonal reactive sites:
-
The Amino Group: After neutralization to the free base, the primary amine is a potent nucleophile. It can readily undergo N-alkylation, N-acylation (amide formation), reductive amination with other carbonyls, and sulfonamide formation.
-
The Carbon-Bromine Bond: The bromine atom is a good leaving group, making the C4 position an electrophilic site. It is susceptible to nucleophilic substitution (SN1/SN2 mechanisms) with a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiols), enabling the introduction of diverse functional groups.[15][16][17] This site is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Protocol: Nucleophilic Substitution at C4 with Sodium Azide
This protocol describes a self-validating system for replacing the bromine atom, a common step in preparing precursors for "click chemistry" or further reduction to a diamine.
-
Objective: To synthesize 4-azidocyclohexanamine from 4-bromocyclohexanamine hydrochloride.
-
Materials: 4-bromocyclohexanamine hydrochloride, Sodium bicarbonate (NaHCO₃), Sodium azide (NaN₃), Dimethylformamide (DMF), Diethyl ether, Deionized water, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Free Base Generation: Dissolve 4-bromocyclohexanamine hydrochloride (1.0 eq) in water. Slowly add a saturated aqueous solution of NaHCO₃ until the pH is ~8-9 and gas evolution ceases. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. Validation: The disappearance of the broad -NH₃⁺ IR stretch and the appearance of a primary amine N-H stretch (two sharp bands ~3300-3400 cm⁻¹) confirms successful neutralization.
-
Substitution Reaction: Dissolve the isolated free amine in anhydrous DMF. Add sodium azide (1.2 eq). Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere (N₂ or Ar).
-
Workup and Isolation: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Trustworthiness: The protocol's validity is confirmed by spectroscopic analysis of the product. A successful reaction is indicated by:
-
IR Spectroscopy: The appearance of a strong, sharp azide (N₃) stretch at ~2100 cm⁻¹.
-
Mass Spectrometry: The disappearance of the Br isotope pattern and the appearance of a new molecular ion corresponding to the azido product.
-
Applications in Drug Discovery and Medicinal Chemistry
4-Bromocyclohexanamine hydrochloride serves as a "scaffold-with-handles," providing a rigid, 3D cyclohexyl core that is often favored in drug design to improve metabolic stability and escape flat, aromatic structures. The two functional groups allow for divergent synthesis strategies.
Figure 4: Divergent synthetic possibilities using 4-Bromocyclohexanamine HCl.
Expert Insight: A medicinal chemist can first elaborate the amine functionality, for example, by forming an amide bond with a specific carboxylic acid to target a protein's binding pocket. Subsequently, the bromine can be used as a handle for a Suzuki coupling to introduce an aryl group that can interact with a secondary pocket or improve pharmacokinetic properties. This orthogonal reactivity makes the scaffold highly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
Proper handling of 4-Bromocyclohexanamine hydrochloride is essential for laboratory safety. The compound is classified with several hazards.
| Hazard Classification | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
| Pictogram | GHS07 (Exclamation Mark) | [3] | |
| Signal Word | Warning | [3] |
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.[5][18]
-
Storage: Store in a tightly closed container in a dry, cool place. Keep away from strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[19]
Conclusion
4-Bromocyclohexanamine hydrochloride is a potent and versatile building block for synthetic and medicinal chemistry. Its well-defined stereochemical possibilities, combined with two chemically distinct reactive centers, provide a robust platform for the creation of diverse and structurally complex molecules. A thorough understanding of its properties, spectroscopic signatures, and reactivity, as outlined in this guide, enables researchers to confidently and effectively incorporate this valuable intermediate into their drug discovery and development programs.
References
-
Pearson. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh... Study Prep. Retrieved from [Link]
-
Pearson. (n.d.). Using bromocyclohexane as a starting material, how could you synt... Retrieved from [Link]
- Elsevier, B.V. (n.d.). Far Infrared Spectroscopic Properties and Interionic Potential Energy for Tetra-alkylammonium Halides. RSC Publishing.
-
Pearson. (2024, May 5). Using bromocyclohexane as a starting material, how could you synthesize the following compounds? a. Retrieved from [Link]
-
Pearson. (2024, July 1). For each synthesis, start with bromocyclohexane and predict the p... Study Prep. Retrieved from [Link]
-
Linfield University. (n.d.). 9. E2 Reaction: Formation of cyclohexene from bromocyclohexane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromocyclohexanamine hydrochloride. PubChem. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
University of British Columbia. (n.d.). Vibrational spectra of the ammonium halides and the alkali-metal borohydrides. UBC Library Open Collections. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Vibrational Properties of the Organic–Inorganic Halide Perovskite CH3NH3PbI3 from Theory and Experiment: Factor Group Analysis, First-Principles Calculations, and Low-Temperature Infrared Spectra. The Journal of Physical Chemistry C. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wishart Research Group. (n.d.). PROSPRE - 1 H NMR Predictor. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromocyclohexan-1-ol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
Sources
- 1. 4-Bromocyclohexanamine hydrochloride | C6H13BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 4-Bromocyclohexan-1-amine,hydrochloride | 99337-81-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Vibrational spectra of the ammonium halides and the alkali-metal borohydrides - UBC Library Open Collections [open.library.ubc.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. savemyexams.com [savemyexams.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep in Pearson+ [pearson.com]
- 16. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]
- 17. Using bromocyclohexane as a starting material, how could you synt... | Study Prep in Pearson+ [pearson.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. echemi.com [echemi.com]
